

# Application Notes and Protocols for Measuring Tear Secretion with Diquafosol (Diquas)

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## Compound of Interest

Compound Name: *Diquas*

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These application notes provide a comprehensive overview of the techniques used to measure the efficacy of Diquafosol, a P2Y2 receptor agonist, in stimulating tear and mucin secretion for the treatment of dry eye disease. Detailed protocols for key experimental procedures are included to ensure accurate and reproducible data collection.

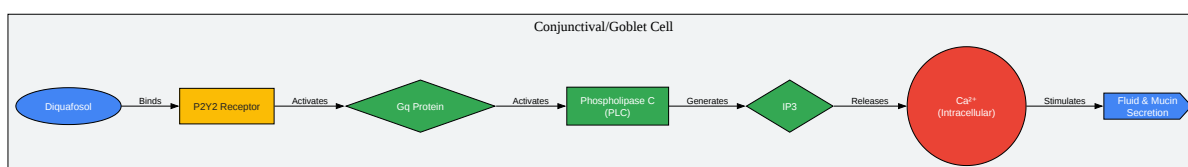
## Introduction

Diquafosol is an ophthalmic solution used to manage dry eye disease. Its novel mechanism of action involves stimulating the secretion of both tear fluid and mucin directly on the ocular surface.<sup>[1]</sup> As a potent P2Y2 receptor agonist, Diquafosol activates these receptors on conjunctival epithelial and goblet cells, as well as on the meibomian glands, to improve the quality and quantity of the tear film.<sup>[2][3]</sup> This action helps to stabilize the tear film, hydrate the ocular surface, and reduce mechanical friction, thereby protecting the corneal epithelium.<sup>[4][5]</sup>

## Mechanism of Action

Diquafosol tetrasodium is a stable uridine 5'-triphosphate (UTP) derivative that acts as an agonist for P2Y2 purinergic receptors.<sup>[2][6]</sup> These G protein-coupled receptors are expressed on the surface of various ocular cells, including the corneal and conjunctival epithelium, goblet cells, and meibomian glands.<sup>[2][5]</sup>

The activation of P2Y2 receptors by Diquafosol initiates a signaling cascade that elevates intracellular calcium ion concentrations.[2][7] This increase in calcium facilitates the transport of chloride and water across the epithelial cell membranes, leading to enhanced tear fluid secretion from conjunctival epithelial cells.[7][8][9] Simultaneously, it stimulates mucin secretion from conjunctival goblet cells and upregulates the gene expression of membrane-associated mucins in corneal and conjunctival epithelial cells.[1][2] This dual action on both the aqueous and mucin layers of the tear film contributes to its overall stability.



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**Figure 1:** Diquafosol P2Y2 Receptor Signaling Pathway.

## Data Presentation: Efficacy of Diquafosol

Clinical studies have demonstrated the effectiveness of 3% Diquafosol ophthalmic solution in improving key indicators of tear secretion and ocular surface health. The following tables summarize quantitative data from various trials.

Table 1: Effect of Diquafosol on Schirmer's Test Scores (Tear Volume)

| Study Population        | Baseline (mm/5 min) | Post-Treatment (mm/5 min)                    |
|-------------------------|---------------------|--|
| Dry Eye Patients[10]    | 2.89 ± 0.40         | 4.02 ± 0.47 (after 10 min)                   |
| Murine Dry Eye Model[2] | Value not reported  | Significant increase (p < 0.01) after 15 min |

Note: The modified Schirmer test was performed with eyes closed to minimize reflex tearing.

Table 2: Effect of Diquafosol on Tear Film Break-up Time (TFBUT)

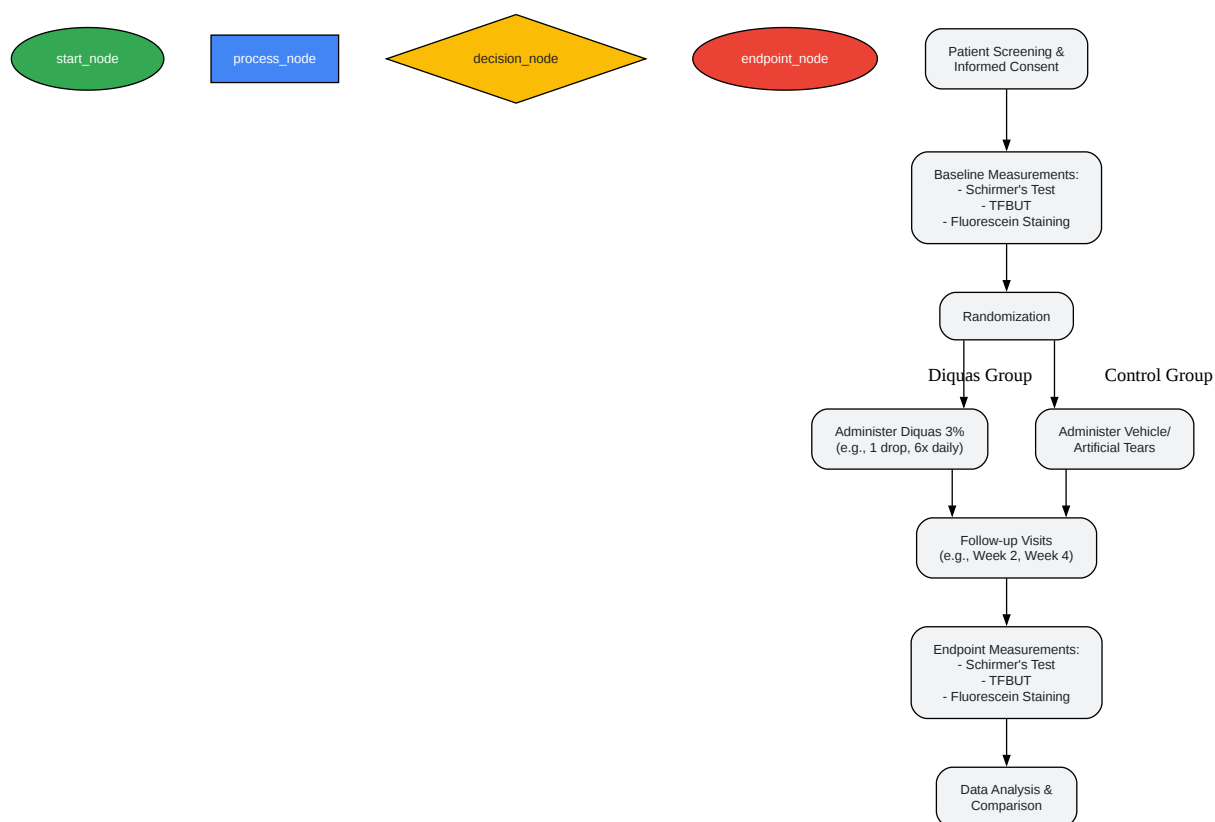
| Study Population                     | Baseline (seconds) | Post-Treatment (seconds)             |
|--------------------------------------|--------------------|--------------------------------------|
| Short TFBUT-type Dry Eye Patients[4] | 2.72 ± 0.94        | 4.13 ± 1.62 (after 4 weeks)          |
| Dry Eye Patients[2]                  | Value not reported | Significant improvement vs. baseline |

Table 3: Effect of Diquafosol on Corneal Fluorescein Staining

| Study Population                     | Baseline Score              | Post-Treatment Score                                  |
|--------------------------------------|-----------------------------|---|
| Short TFBUT-type Dry Eye Patients[4] | 2.84 ± 0.65 (Symptom Score) | 1.63 ± 1.19 (after 4 weeks)                           |
| Murine Dry Eye Model[2]              | Value not reported          | Reduced scores at 4 (p < 0.05) and 6 weeks (p < 0.01) |

## Experimental Protocols

Accurate assessment of Diquafosol's effect on tear secretion requires standardized clinical tests. The following are detailed protocols for the most common evaluation methods.



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**Figure 2:** General Experimental Workflow for a **Diquas** Clinical Trial.

## Protocol 1: Schirmer's Test

Objective: To measure the total volume of aqueous tear secretion (basal and reflex).<sup>[11]</sup>

Materials:

- Sterile Schirmer test strips (5 mm x 35 mm filter paper with a calibrated scale).<sup>[12]</sup>
- Timer or stopwatch.
- (Optional) Proparacaine hydrochloride 0.5% ophthalmic solution (topical anesthetic).

Procedure:

- Patient Preparation: Explain the procedure to the subject. Have them sit comfortably. For measuring only basal secretion, instill one drop of topical anesthetic into the lower conjunctival sac and wait for it to take effect.<sup>[13][14]</sup> Gently blot any excess fluid from the eyelid margin.
- Strip Placement: Gently pull down the lower eyelid. Place the folded, rounded end of the Schirmer strip at the junction of the middle and outer third of the lower eyelid.<sup>[14][15]</sup> Be careful to avoid touching the cornea.<sup>[11]</sup>
- Measurement Period: Instruct the patient to close their eyes gently for five minutes.<sup>[15][16]</sup> Start the timer immediately after placing the strips in both eyes.<sup>[17]</sup>
- Strip Removal and Reading: After exactly five minutes, gently remove the strips. Immediately measure the length of the moistened area in millimeters from the notch.<sup>[11]</sup>
- Interpretation:
  - Normal:  $\geq 10$  mm wetting in 5 minutes.<sup>[15]</sup>
  - Mild to Moderate Dry Eye: 5-10 mm wetting.
  - Severe Dry Eye:  $< 5$  mm wetting in 5 minutes.<sup>[16]</sup>

## Protocol 2: Tear Film Break-up Time (TFBUT)

Objective: To assess the stability of the tear film. A short TFBUT indicates evaporative dry eye.  
[18][19]

Materials:

- Sterile, preservative-free fluorescein sodium ophthalmic strips or 1%-2% solution.[20][21]
- Sterile saline solution.
- Slit lamp biomicroscope with a cobalt blue filter.[22]
- Stopwatch.

Procedure:

- Dye Instillation: Moisten the tip of a fluorescein strip with a drop of sterile saline. Gently touch the moistened tip to the inferior palpebral conjunctiva, avoiding contact with the cornea.[20]
- Dye Distribution: Ask the patient to blink several times to distribute the dye evenly throughout the tear film.[20][23]
- Observation: Position the patient at the slit lamp. Using a wide beam and the cobalt blue filter, observe the tear film.[22]
- Timing: After the last complete blink, start the stopwatch and measure the time it takes for the first dry spot (a black area) to appear in the green tear film.[22][24]
- Recording: Record the time in seconds. It is recommended to take the average of three consecutive measurements.[21]
- Interpretation:
  - Normal: TFBUT > 10 seconds.[13][14]
  - Abnormal/Suspicious: TFBUT < 10 seconds suggests tear film instability.[24] A cutoff of ≤ 5 seconds is often used to define short TFBUT-type dry eye.[21]

## Protocol 3: Corneal Fluorescein Staining

Objective: To assess the integrity of the corneal and conjunctival epithelium. Fluorescein stains areas where epithelial cells are damaged or absent.[20][25]

Materials:

- Sterile fluorescein sodium ophthalmic strips.
- Sterile saline solution.
- Slit lamp biomicroscope with a cobalt blue filter.
- Standardized grading chart (e.g., Oxford Scheme or National Eye Institute [NEI] scale).

Procedure:

- Dye Instillation: Instill fluorescein as described in the TFBUT protocol. Wait approximately 1-2 minutes after instillation to allow the dye to highlight any epithelial defects before assessment.[20]
- Observation: Using the slit lamp with the cobalt blue filter, systematically examine the entire cornea and conjunctiva for areas of green staining. Punctate or blotchy staining indicates epithelial damage.[20]
- Grading: Grade the severity of the staining using a standardized scale. The Oxford Scheme, for example, grades staining from 0 (absent) to 5 (severe) for different zones of the ocular surface.
- Documentation: Record the staining score for each zone of each eye. This provides a quantitative measure of ocular surface damage that can be tracked over the course of treatment with Diquafosol.

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